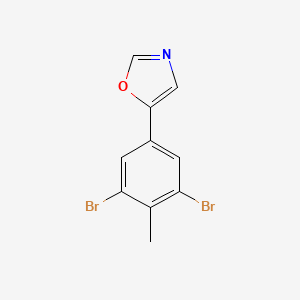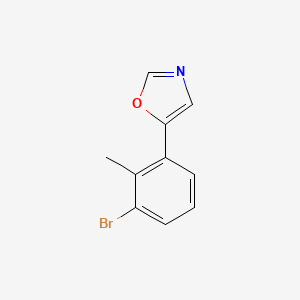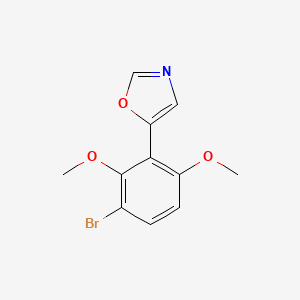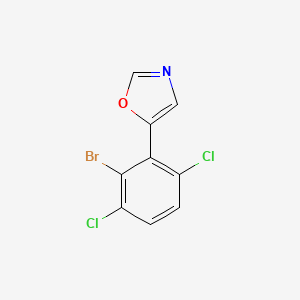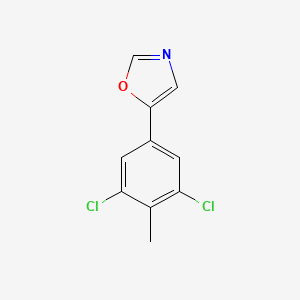
5-(3,5-dichloro-4-methylphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichloro-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7Cl2NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-(3,5-dichloro-4-methylphenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H7Cl2NO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . They have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry .
Development of Efficient and Ecofriendly Catalytic Systems
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
Use of Magnetic Nanocomposites as Catalysts
During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Synthesis of Oxazole Derivatives
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Therefore, the synthesis of oxazole derivatives is a significant area of research in medicinal chemistry .
Drug Discovery
Oxazoles are a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses, making them valuable for drug discovery .
Biological Activities
Oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Therefore, they are widely used in pharmaceutical chemistry due to their diverse biological activities .
Safety and Hazards
The safety information for 5-(3,5-dichloro-4-methylphenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
While specific future directions for 5-(3,5-dichloro-4-methylphenyl)oxazole are not mentioned in the literature, oxazole derivatives in general are an active area of research due to their wide range of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Propriétés
IUPAC Name |
5-(3,5-dichloro-4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLCOCTQMZVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C2=CN=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichloro-4-methylphenyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

